molecular formula C16H26F3NO5 B2513143 tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate CAS No. 1864074-89-4

tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate

Cat. No.: B2513143
CAS No.: 1864074-89-4
M. Wt: 369.381
InChI Key: CUUFMXYYDTWJHU-UHFFFAOYSA-N
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Description

“tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1864074-89-4. It has a molecular weight of 369.38 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H26F3NO5/c1-5-23-13(21)10-12(16(17,18)19)24-11-6-8-20(9-7-11)14(22)25-15(2,3)4/h11-12H,5-10H2,1-4H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthetic Methodologies and Applications

  • The study by Mi (2015) discusses Graphical Synthetic Routes of Vandetanib , highlighting the synthesis involving tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate. This route might provide insights into similar synthetic strategies for tert-butyl 4-(4-Ethoxy-1,1,1-trifluoro-4-oxobutan-2-yloxy)piperidine-1-carboxylate, emphasizing yield optimization and commercial viability in industrial production (Mi, 2015).

Environmental Degradation and Fate

  • Thornton et al. (2020) review the Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. Microorganisms capable of degrading ETBE, a compound structurally related to tert-butyl ethers, could provide a biological basis for understanding the environmental impact and degradation pathways of similar tert-butyl ether compounds. This work emphasizes the aerobic and cometabolic degradation pathways and identifies specific genes involved in the biodegradation process (Thornton et al., 2020).

Biodegradation Mechanisms

  • Schmidt et al. (2004) detail the Microbial degradation of methyl tert-butyl ether and tert-butyl alcohol in the subsurface , which sheds light on the degradation processes under various redox conditions. This research provides a comprehensive review of the thermodynamics and aerobic degradation pathways, potentially applicable to understanding how similar compounds might be addressed in environmental remediation efforts (Schmidt et al., 2004).

Synthetic Applications in N-heterocycles

  • Philip et al. (2020) explore Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines , offering an overview of chiral sulfinamides' role in asymmetric N-heterocycle synthesis. This could provide a conceptual foundation for the use of similar tert-butyl compounds in synthesizing structurally diverse and biologically relevant molecules (Philip et al., 2020).

Safety and Hazards

The safety information available indicates that this compound has been assigned the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H303 and H320, and precautionary statements include P305+351+338 .

Properties

IUPAC Name

tert-butyl 4-(4-ethoxy-1,1,1-trifluoro-4-oxobutan-2-yl)oxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26F3NO5/c1-5-23-13(21)10-12(16(17,18)19)24-11-6-8-20(9-7-11)14(22)25-15(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUFMXYYDTWJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)OC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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